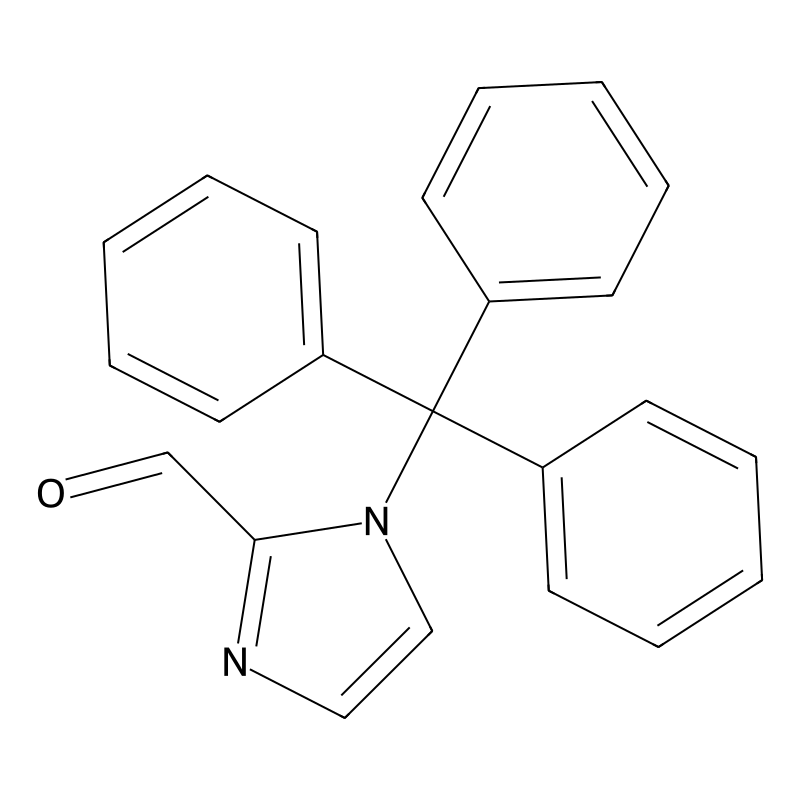1-Trityl-1H-imidazole-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Rapid Formation of 2-Lithio-1-(triphenylmethyl)imidazole
Application
Method
Results
The method achieved modest to high yields (40–94%) in short reaction times (<1 min).
Synthesis of Imidazoles
Therapeutic Potential of Imidazole Containing Compounds
Application
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties.
Method
Synthesis of Functional Imidazole
Application
Method
Results
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
Application
This application involves the synthesis of new donor-Π-acceptor (D-Π-A) type dye.
Method
Results
The result is the fabrication of a colorimetric chemosensor.
Treatment of Androgen-Dependent Prostate Cancer
Synthesis of 1, 3-Diazole Derivatives
Regiocontrolled Synthesis of Substituted Imidazoles
1-Trityl-1H-imidazole-4-carbaldehyde is a chemical compound characterized by its imidazole backbone, which is a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₁₈H₁₈N₂O, and it has a molecular weight of 338.40 g/mol. The compound features a trityl group (a triphenylmethyl group) at the nitrogen position, which enhances its stability and solubility. The aldehyde functional group at the 4-position makes it a versatile precursor for various
- Ugi Reaction: This compound can undergo Ugi reactions to form diverse Ugi-adducts, which are valuable intermediates in organic synthesis. For example, it reacts with 4-methylthiazole-2-carbaldehyde to produce alkylidene-β-lactams in moderate to excellent yields .
- Cyclization Reactions: It can also be involved in cyclization reactions, leading to the formation of complex cyclic structures .
- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the functionalization of the imidazole backbone with various substituents .
Research indicates that 1-Trityl-1H-imidazole-4-carbaldehyde exhibits potential biological activities, particularly as an inhibitor of various cytochrome P450 enzymes. It has been noted for its inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes . These interactions suggest potential applications in pharmacology, particularly in drug metabolism and development.
The synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde typically involves several steps:
- Formation of Imidazole Derivatives: Starting materials such as α-bromo-ketones can be reacted with formamide to synthesize imidazole derivatives .
- Tritylation: The imidazole derivative is then treated with trityl chloride or a similar reagent to introduce the trityl group at the nitrogen position.
- Formylation: Finally, formylation can be achieved using reagents like N,N-dimethylformamide dimethyl acetal or other formylating agents to yield the aldehyde functional group at the 4-position .
1-Trityl-1H-imidazole-4-carbaldehyde has several applications in various fields:
- Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Drug Development: Due to its biological activity as an enzyme inhibitor, it can be explored for developing new therapeutic agents targeting specific metabolic pathways .
Interaction studies have shown that 1-Trityl-1H-imidazole-4-carbaldehyde can effectively inhibit several cytochrome P450 enzymes involved in drug metabolism. This property is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions when used in combination therapies .
Several compounds share structural similarities with 1-Trityl-1H-imidazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 1-trityl-1H-imidazole-4-carboxylate | 426219-35-4 | 0.81 |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | 68282-47-3 | 0.68 |
| Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | 35944-74-2 | 0.66 |
| Imidazo[1,5-a]pyridine-1-carbaldehyde | 56671-67-1 | 0.64 |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 | 0.62 |
Uniqueness
What sets 1-Trityl-1H-imidazole-4-carbaldehyde apart from these compounds is its specific trityl substitution and unique biological activity profile as a potent inhibitor of multiple cytochrome P450 enzymes. This makes it particularly valuable in medicinal chemistry compared to other imidazole derivatives that may not exhibit such broad enzymatic inhibition.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








